O,O-Dimethyl methylphosphoramidothioate

Description

Systematic Nomenclature and Synonymy

The systematic IUPAC name for this compound is O,O-dimethyl phosphoramidothioate , reflecting its methoxy substituents and the presence of a sulfur atom in the thiophosphate group. Alternative nomenclature includes phosphoramidothioic acid, O,O-dimethyl ester, emphasizing its esterified structure. Regulatory and industrial synonyms proliferate due to its historical use in pesticide formulations, such as Amidate , E-118 amide , and O,O-dimethyl thiophosphoramide . The CAS Registry Number 17321-47-0 serves as the primary identifier across chemical databases, with additional codes including UNII-0G0F1572S2 (FDA Unique Ingredient Identifier) and DTXSID4027789 (EPA CompTox ID).

| Nomenclature Summary | Identifiers |

|---|---|

| IUPAC Name | O,O-Dimethyl phosphoramidothioate |

| Common Synonyms | Amidate, E-118 amide, NSC 133028 |

| CAS Registry Number | 17321-47-0 |

| Molecular Formula | C~2~H~8~NO~2~PS |

| Regulatory Codes | UNII-0G0F1572S2; DTXSID4027789 |

Molecular Formula and Stereochemical Configuration

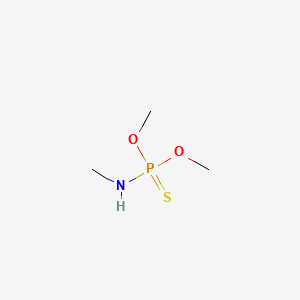

The molecular formula C~2~H~8~NO~2~PS corresponds to a molecular weight of 141.13 g/mol, with precise mass spectrometry confirming a monoisotopic mass of 141.001336 Da. The SMILES notation S=P(OC)(N)OC delineates the connectivity: a phosphorus center doubly bonded to sulfur, flanked by two methoxy groups (-OCH~3~) and an amino group (-NH~2~). The InChIKey NKYPKIVMIGIWOB-UHFFFAOYSA-N uniquely encodes this structural topology for digital database queries.

Stereochemical analysis reveals potential for chirality at the phosphorus center due to its tetrahedral geometry with four distinct substituents (S, NH~2~, OCH~3~, OCH~3~). While explicit stereoisomerism data for this compound remains unreported, analogous thiophosphates like O-ethyl O-hydrogen dimethylphosphoramidothioate exhibit S~p~ and R~p~ diastereomers with distinct biochemical interactions. Computational models suggest a pyramidal arrangement around phosphorus, with bond angles approximating 109.5° for optimal orbital hybridization.

Spectroscopic Characterization (Raman, IR, NMR)

Spectroscopic profiling provides critical insights into functional groups and electronic environments:

Nuclear Magnetic Resonance (NMR):

- ^31^P-NMR : A characteristic singlet appears near δ 55–60 ppm, typical for thiophosphate esters with two oxygen ligands.

- ^1^H-NMR : Methoxy protons resonate as two singlets at δ 3.72–3.75 ppm (integrated to six hydrogens), while the amino proton shows broad absorption at δ 5.60–5.83 ppm, contingent on solvent deuteration.

Infrared (IR) Spectroscopy:

- Strong absorption at 650–680 cm⁻¹ (P=S stretch)

- Bands at 1020–1050 cm⁻¹ (P-O-C asymmetric stretch)

- N-H deformation modes at 1600–1650 cm⁻¹

Raman Spectroscopy:

- Intense peak at 580–600 cm⁻¹ (P-S symmetric vibration)

- Polarized band near 720 cm⁻¹ (P-N stretching)

| Spectroscopic Signatures | Spectral Region |

|---|---|

| P=S Stretch (IR) | 650–680 cm⁻¹ |

| P-O-C Asymmetric Stretch (IR) | 1020–1050 cm⁻¹ |

| ^31^P-NMR Chemical Shift | δ 55–60 ppm |

| Methoxy Protons (^1^H-NMR) | δ 3.72–3.75 ppm |

Comparative Structural Analysis with Analogous Organophosphorus Compounds

Comparative evaluation with structurally related compounds highlights key differences in reactivity and molecular interactions:

O,O-Dimethyl Phosphoramidate (Without Sulfur):

Replacement of sulfur with oxygen eliminates the P=S bond, reducing hydrolytic stability and altering nucleophilic attack sites. The ^31^P-NMR shift moves upfield to δ 20–25 ppm due to decreased deshielding.Acephate (O,S-Dimethyl Acetylphosphoramidothioate):

Acetylation of the amino group in acephate introduces an electron-withdrawing effect, lowering basicity compared to the free amine in O,O-dimethyl phosphoramidothioate. This modification enhances systemic absorption in pesticidal applications.Methyl Parathion (O,O-Dimethyl O-4-Nitrophenyl Phosphorothioate):

Substitution of the amino group with a p-nitrophenoxy group creates a potent acetylcholinesterase inhibitor. The electron-deficient aromatic ring increases leaving-group ability, contrasting with the non-leaving amino group in the title compound.

| Compound | Key Structural Feature | ^31^P-NMR Shift |

|---|---|---|

| O,O-Dimethyl phosphoramidothioate | P=S, NH~2~ | δ 55–60 ppm |

| O,O-Dimethyl phosphoramidate | P=O, NH~2~ | δ 20–25 ppm |

| Acephate | P=S, NHC(O)CH~3~ | δ 58–62 ppm |

| Methyl Parathion | P=S, O-C~6~H~4~NO~2~ | δ 68–72 ppm |

Properties

CAS No. |

31464-99-0 |

|---|---|

Molecular Formula |

C3H10NO2PS |

Molecular Weight |

155.16 g/mol |

IUPAC Name |

N-dimethoxyphosphinothioylmethanamine |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(8,5-2)6-3/h1-3H3,(H,4,8) |

InChI Key |

OPIFCAPSAOVOOC-UHFFFAOYSA-N |

Canonical SMILES |

CNP(=S)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Thiolation of Phosphorus Trichloride

Starting Materials : Phosphorus trichloride (PCl₃) and sulfur.

Process :

- Phosphorus trichloride is reacted with molten sulfur at elevated temperatures (approximately 130°C) under an inert atmosphere (e.g., nitrogen or argon) to produce thiophosphoryl chloride (PSCl₃).

- The reaction is maintained for several hours to ensure complete conversion, with the end product distilled under vacuum conditions.

Yield and Purity : The PSCl₃ product is typically a colorless liquid and is distilled to achieve a high purity level before proceeding to the next step.

Methanolysis to Form O-Methyl Phosphorodichloridothioate

Starting Materials : Thiophosphoryl chloride and methanol.

Process :

- The PSCl₃ is reacted with methanol in a dichloromethane (CH₂Cl₂) solvent at low temperatures (around -5°C).

- A caustic solution (sodium hydroxide) is added gradually to facilitate the reaction.

Yield and Purity : This step typically yields O-methyl phosphorodichloridothioate with an 85-88% yield and a purity of 94-95% as determined by gas chromatography.

Formation of O,O-Dimethyl Phosphorochloridothioate

Starting Materials : O-Methyl phosphorodichloridothioate and additional methanol.

Process :

- The monoester is subjected to further reaction with methanol under basic conditions to produce O,O-dimethyl phosphorochloridothioate.

Yield and Purity : This step typically results in a high yield of the diester, which is then processed directly without isolation.

Conversion to O,O-Dimethyl Methylphosphoramidothioate

Starting Materials : O,O-Dimethyl phosphorochloridothioate, ammonia, and sodium hydroxide.

Process :

- The diester reacts with ammonia (aqueous or gaseous) in the presence of sodium hydroxide, yielding DMPAT in solution.

Yield and Purity : This final step achieves yields around 98% with a purity of approximately 93%, although some impurities like trimethyl thiophosphate may be present.

The overall synthetic pathway can be summarized as follows:

$$

\text{PCl}3 + \text{S} \rightarrow \text{PSCl}3

$$

$$

\text{PSCl}3 + \text{CH}3\text{OH} \rightarrow \text{O-Methyl Phosphorodichloridothioate}

$$

$$

\text{O-Methyl Phosphorodichloridothioate} + \text{CH}_3\text{OH} \rightarrow \text{O,O-Dimethyl Phosphorochloridothioate}

$$

$$

\text{O,O-Dimethyl Phosphorochloridothioate} + \text{NH}_3 + \text{NaOH} \rightarrow \text{this compound}

$$

The following table summarizes the anticipated impurities during the synthesis process:

| Impurity | Source |

|---|---|

| Trimethyl thiophosphate | Overreaction in Step 3 |

| Methamidophos | Rearrangement of DMPAT |

| O,O,S-Trimethyl phosphorothioate | Rearrangement of triester |

Chemical Reactions Analysis

Types of Reactions

O,O-dimethyl methyl phosphoramidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation Products: Phosphoric acid derivatives.

Reduction Products: Phosphine derivatives.

Substitution Products: Various substituted phosphoramidothioates.

Scientific Research Applications

O,O-dimethyl methyl phosphoramidothioic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.

Biology: Studied for its interactions with biological molecules, such as DNA and proteins.

Medicine: Investigated for potential use in drug development and as a biochemical tool.

Industry: Employed in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of O,O-dimethyl methyl phosphoramidothioic acid involves its interaction with biological molecules. It can inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal biochemical processes. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents |

|---|---|---|---|---|

| O,O-Dimethyl methylphosphoramidothioate | C₃H₉NO₂PS | 153.14 (calc.) | — | O,O-dimethyl, methylamide, S |

| Methamidophos | C₂H₈NO₂PS | 141.12 | 10265-92-6 | O,S-dimethyl, methylamide |

| Dimethyl Chlorothiophosphate | C₂H₆ClO₂PS | 160.56 | 2524-03-0 | O,O-dimethyl, Cl |

| O-Ethyl S-methyl phosphoramidothioate | C₃H₁₀NO₂PS | 155.16 | 71348-19-1 | O-ethyl, S-methyl, amide |

| Methyl Parathion | C₈H₁₀NO₅PS | 263.21 | 298-00-0 | O,O-dimethyl, 4-nitrophenyl |

- Methamidophos (O,S-dimethyl phosphoramidothioate): Differs in the placement of methyl groups (one on oxygen, one on sulfur) and is a systemic insecticide with high acute toxicity .

- Dimethyl Chlorothiophosphate : Lacks the amide group; instead, it has a chlorine atom, making it a precursor in pesticide synthesis .

- Methyl Parathion : Contains a nitroaromatic group (4-nitrophenyl), enhancing its insecticidal activity but also its environmental persistence and toxicity .

Table 2: Toxicity and Functional Uses

- Methamidophos and Methyl Parathion are both acetylcholinesterase inhibitors but differ in substituent-driven persistence and bioaccumulation .

- Dimethyl Chlorothiophosphate is primarily a synthetic intermediate, with mutagenic risks noted in occupational exposure .

Research Findings

- Methamidophos: Studies highlight its rapid degradation in alkaline environments but high toxicity to non-target species, including birds and aquatic organisms .

- O-Ethyl S-methyl phosphoramidothioate : Synthesized via routes involving sodium carbonate and chloroacetamide derivatives, with yields dependent on solvent systems .

Q & A

Q. What are the established synthetic pathways for O,O-dimethyl methylphosphoramidothioate, and what are their critical reaction parameters?

The compound is synthesized via a multi-step process:

- Step 1: React sulfur with PCl₃ to form thiophosphoryl chloride (PSCl₃) .

- Step 2: Methanol reacts with PSCl₃ to yield O-methyl phosphorodichloridothioate, followed by further methylation with methyl lye to produce O,O-dimethyl phosphorochloridothioate .

- Step 3: Amination using sodium hydroxide and ammonium hydroxide yields the final product . Critical parameters include reaction temperature (controlled at 0–5°C during PSCl₃ formation to prevent side reactions) and stoichiometric ratios of reactants to minimize impurities .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as the compound is harmful via inhalation, dermal absorption, or ingestion .

- Work in a fume hood to avoid inhalation of vapors, especially during synthesis or solvent evaporation steps .

- Immediate decontamination of spills with inert adsorbents (e.g., diatomaceous earth) and disposal as hazardous waste .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

- Chromatography : Use GC-MS or HPLC with a C18 column and methanol/water mobile phase for separation. Detection limits can reach µg/L levels .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and anhydrous sodium sulfate for drying improves recovery rates in soil/water matrices .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How does the structural stability of this compound vary under environmental conditions, and what degradation products form?

- Hydrolysis : The compound degrades in aqueous environments (pH-dependent), forming methylamine and thiophosphoric acid derivatives. Half-lives range from hours (pH > 9) to weeks (pH 5–7) .

- Photolysis : UV exposure accelerates breakdown into O,O-dimethyl phosphorothioate and sulfonic acid derivatives, identified via LC-QTOF-MS .

- Thermal Stability : Decomposes above 150°C, releasing toxic gases (e.g., SO₂, NH₃); differential scanning calorimetry (DSC) is recommended for thermal profiling .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., rodent studies vs. cell-based assays) may arise from:

- Metabolic Activation : Liver microsomal fractions (e.g., S9 mix) should be used in in vitro assays to mimic bioactivation pathways .

- Species-Specific Sensitivity : Comparative studies across models (e.g., zebrafish, Daphnia magna) can clarify ecological risks .

- Endpoint Selection : Combine acute toxicity (e.g., mortality) with sublethal endpoints (e.g., acetylcholinesterase inhibition) for comprehensive assessment .

Q. How can computational modeling optimize the design of derivatives with reduced environmental persistence?

- QSAR Models : Predict hydrolysis rates using electronic parameters (e.g., Hammett σ constants) and steric effects .

- Molecular Dynamics : Simulate interactions with soil organic matter to estimate binding affinity and leaching potential .

- Degradation Pathways : DFT calculations identify reactive sites for targeted structural modifications (e.g., replacing methyl groups with biodegradable moieties) .

Q. What are the challenges in detecting trace residues of this compound in complex matrices, and how can they be mitigated?

- Matrix Interference : Co-extractives from soil or plant tissues can suppress ionization in MS. Use matrix-matched calibration and cleanup steps like gel permeation chromatography (GPC) .

- Low Volatility : Derivatization with pentafluorobenzyl bromide enhances GC-MS sensitivity .

- Isomer Discrimination : Chiral columns (e.g., β-cyclodextrin) separate enantiomers with differing toxicological profiles .

Methodological Notes

- Synthesis Optimization : Monitor intermediates via ³¹P NMR to confirm reaction progress and purity .

- Environmental Fate Studies : Use ¹⁴C-labeled compounds to track mineralization and bound residues in soil .

- Safety Compliance : Adhere to OPCW guidelines for handling organophosphorus compounds, including secure storage and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.